

A comparative study of the anti-cancer activity of different Lycopene isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comparative Analysis of the Anti-Cancer Efficacy of Lycopene Isomers

A comprehensive review of the anti-cancer activities of all-trans-**lycopene** versus its cis-isomers, detailing their effects on cancer cell viability, apoptosis, and underlying molecular signaling pathways.

Lycopene, a carotenoid responsible for the red color in tomatoes and other fruits, has long been investigated for its potential anti-cancer properties. It exists in various isomeric forms, primarily as the stable all-trans isomer in raw produce. However, processing and cooking can convert it into various cis-isomers. Emerging research suggests that these geometric isomers may possess differential bioavailability and biological activity, including their efficacy in combating cancer. This guide provides a comparative analysis of the anti-cancer activities of different **lycopene** isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Enhanced Bioavailability and Anti-Cancer Activity of Cis-Lycopene Isomers

While the all-trans form is the most abundant isomer in nature, studies have indicated that cis-isomers of **lycopene** are more readily absorbed by the human body.^{[1][2]} This enhanced bioavailability may lead to greater anti-cancer effects.

A key study directly comparing **lycopene** samples with varying ratios of Z-isomers (cis-isomers) on human hepatocellular carcinoma (HepG2) cells demonstrated a clear trend: a higher percentage of Z-isomers resulted in greater anti-cancer activity.[3]

Key Experimental Findings:

- **Increased Antioxidant Activity:** The antioxidant capacity of **lycopene**, measured by DPPH and ABTS assays, was found to increase with a higher content of Z-isomers.[3]
- **Superior Inhibition of Cancer Cell Viability:** **Lycopene** with a 55% Z-isomer ratio exhibited the highest inhibition of HepG2 cell viability compared to samples with 5% and 30% Z-isomers.[3]

Comparative Anti-Cancer Effects: Cell Viability

The inhibitory effect of different **lycopene** isomer compositions on cancer cell viability has been a primary focus of research. The following table summarizes the quantitative data from a study by Wang et al. (2023), which investigated the effect of **lycopene** with varying Z-isomer ratios on HepG2 cells.

Lycopene Isomer Composition	Concentration (µg/mL)	Incubation Time (h)	Cell Viability (%)
5% Z-isomers	10	24	64.2%
30% Z-isomers	10	24	59.2%
55% Z-isomers	10	24	39.6%
5% Z-isomers	20	24	~40% (estimated)
30% Z-isomers	20	24	~35% (estimated)
55% Z-isomers	20	24	22.54%
5% Z-isomers	10	48	46.0%
30% Z-isomers	10	48	~42% (estimated)
55% Z-isomers	10	48	~30% (estimated)
All samples	20	48	<20%

Data sourced from Wang et al. (2023).[3] Note: Some values are estimated from graphical representations in the source.

These results clearly indicate a dose- and time-dependent inhibitory effect, with the **lycopene** mixture containing the highest percentage of Z-isomers being the most potent in reducing cancer cell viability.[3]

Induction of Apoptosis and Cell Cycle Arrest

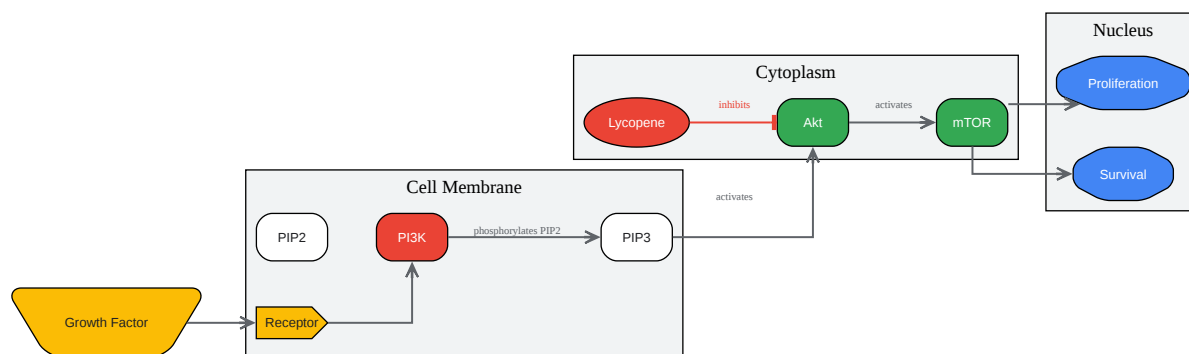
Lycopene has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including prostate and breast cancer.[4][5][6][7][8] While direct comparative studies on apoptosis induction by purified **lycopene** isomers are limited, the general consensus is that **lycopene**'s ability to trigger these anti-cancer mechanisms is a key aspect of its therapeutic potential.

For instance, **lycopene** treatment has been observed to increase the sub-G0/G1 apoptotic population in MDA-MB-468 triple-negative breast cancer cells.[6] In prostate cancer cells, **lycopene** has been shown to induce apoptosis by altering the expression of Bax and Bcl-2 genes.[4] It also promotes cell cycle arrest in the G0/G1 phase in primary prostate cancer cell lines.[4]

Molecular Mechanisms and Signaling Pathways

The anti-cancer activity of **lycopene** is attributed to its influence on several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. While research differentiating the specific pathways targeted by individual isomers is ongoing, several key pathways have been identified for **lycopene** in general.

The PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation, is a known target of **lycopene**.^[7] **Lycopene** has been shown to inhibit the phosphorylation of Akt and its downstream target mTOR in triple-negative breast cancer cells.^[5] This inhibition is a key mechanism through which **lycopene** exerts its apoptotic effects.



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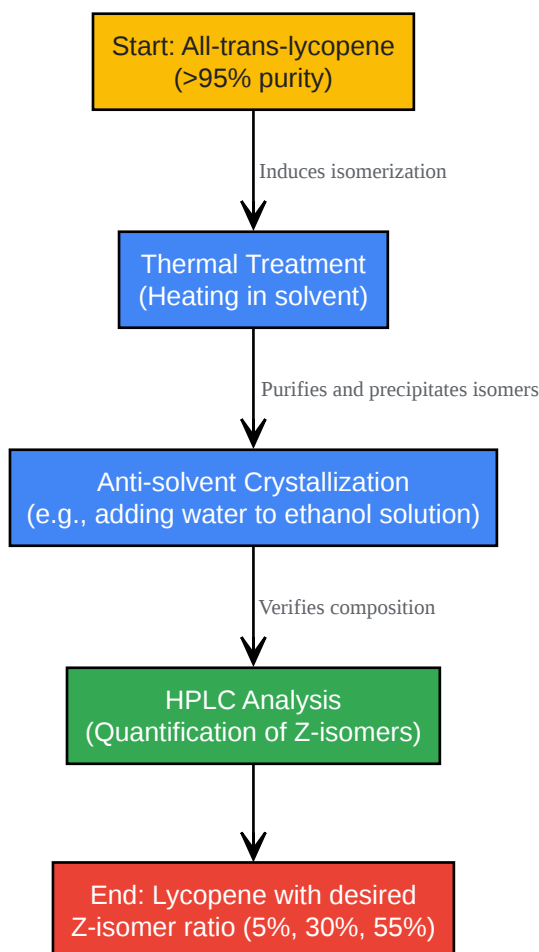
PI3K/Akt signaling pathway and **lycopene's** inhibitory action.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are crucial.

Preparation of Lycopene with Different Z-Isomer Ratios

This protocol is based on the methodology described by Wang et al. (2023).[3]



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Workflow for preparing **lycopene** with varying Z-isomer ratios.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9]

- Cell Seeding: Cancer cells (e.g., HepG2, PC-3, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]
- Treatment: The cells are then treated with different concentrations of the **lycopene** isomer preparations or a vehicle control.
- Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).

- **MTT Addition:** MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[\[9\]](#)
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[\[10\]](#)
- **Absorbance Reading:** The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[\[10\]](#)
- **Calculation:** Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

[\[11\]](#)[\[12\]](#)

- **Cell Treatment:** Cells are treated with **lycopene** isomers or a control for a designated period.
- **Cell Harvesting:** Both adherent and floating cells are collected.
- **Washing:** The cells are washed with phosphate-buffered saline (PBS).
- **Staining:** Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[\[12\]](#)
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The available evidence strongly suggests that the isomeric form of **lycopene** plays a significant role in its anti-cancer activity. Cis-isomers, in particular, appear to be more bioavailable and exhibit superior efficacy in inhibiting cancer cell growth compared to the all-trans isomer. The enhanced anti-cancer potential of cis-**lycopene** is linked to its greater antioxidant capacity and its ability to modulate key signaling pathways that govern cell proliferation and survival. Further research focusing on the direct comparison of purified **lycopene** isomers on a wider range of cancer cell lines is warranted to fully elucidate their therapeutic potential and to guide the development of novel cancer prevention and treatment strategies.

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- To cite this document: BenchChem. [A comparative study of the anti-cancer activity of different Lycopene isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016060#a-comparative-study-of-the-anti-cancer-activity-of-different-lycopene-isomers]

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